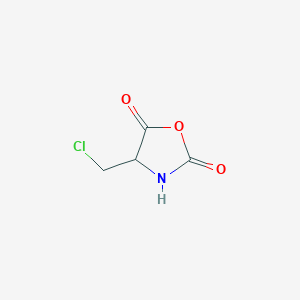
6-O-Trifenilmetil-D-glucopiranosa
Descripción general
Descripción
6-O-Triphenylmethyl-D-glucopyranose is a chemical compound with the molecular formula C25H26O6 and a molecular weight of 422.5 g/mol. It is a derivative of D-glucose, where the hydroxyl group at the 6th position is protected by a triphenylmethyl (trityl) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.
Aplicaciones Científicas De Investigación
6-O-Triphenylmethyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in carbohydrate chemistry and organic synthesis.
Biology: The compound is employed in the synthesis of carbohydrate-based polymers and as a chiral auxiliary in stereoselective synthesis.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
Target of Action
This compound is a derivative of D-Glucose, which plays a crucial role in various biological processes, including energy production and cellular metabolism
Mode of Action
The triphenylmethyl group could potentially alter the compound’s interaction with these targets, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to glucose, it may influence pathways related to glucose metabolism, such as glycolysis or the pentose phosphate pathway
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-O-Triphenylmethyl-D-glucopyranose is currently limited. As a glucose derivative, it may share some pharmacokinetic properties with glucose, such as absorption in the gut and distribution throughout the body. The addition of the triphenylmethyl group could alter these properties, potentially affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 6-O-Triphenylmethyl-D-glucopyranose’s action are not well-documented. As a glucose derivative, it may have effects related to energy production and cellular metabolism. The specific effects would depend on the compound’s interaction with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-O-Triphenylmethyl-D-glucopyranose. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets. Additionally, the compound’s effects could be influenced by the physiological environment, such as the metabolic state of the cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-O-Triphenylmethyl-D-glucopyranose can be synthesized from D-glucose through a series of chemical reactions. One common method involves the reaction of D-glucose with triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the trityl group selectively protecting the hydroxyl group at the 6th position of the glucose molecule.
Industrial Production Methods
Industrial production of 6-O-Triphenylmethyl-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in cGMP (current Good Manufacturing Practice) facilities to meet the stringent requirements of pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
6-O-Triphenylmethyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trityl group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or other acids to remove the trityl group and introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different protective groups or functional groups.
Comparación Con Compuestos Similares
Similar Compounds
6-O-Trityl-D-glucose: Similar to 6-O-Triphenylmethyl-D-glucopyranose, this compound also features a trityl group protecting the hydroxyl group at the 6th position of glucose.
6-O-Trityl-D-glucopyranose: Another closely related compound with similar protective properties.
Uniqueness
6-O-Triphenylmethyl-D-glucopyranose is unique due to its specific protective group and the position of protection on the glucose molecule. This selective protection allows for precise control in synthetic reactions, making it a valuable tool in organic synthesis and carbohydrate chemistry.
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-MLYSRARTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611377 | |
| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67919-34-0 | |
| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


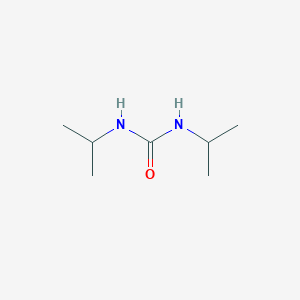


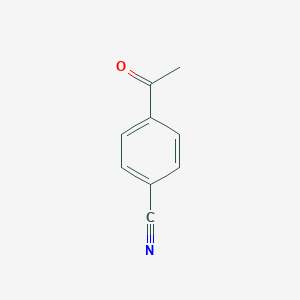
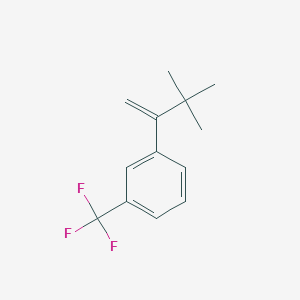
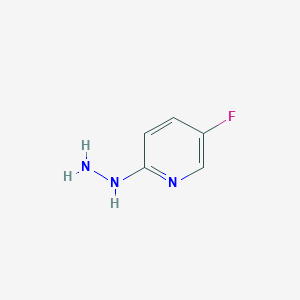
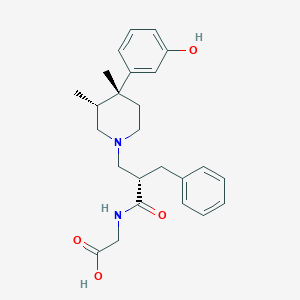
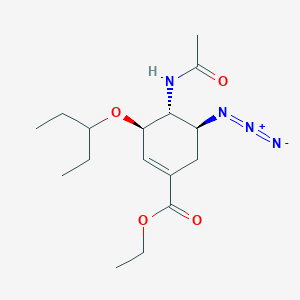

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

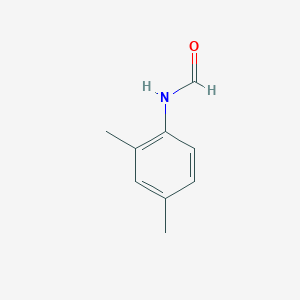
![(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
